molecular formula C15H17NO4 B10879141 2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol

2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol

Cat. No.: B10879141
M. Wt: 275.30 g/mol
InChI Key: FCOBRBNHDSNMTB-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol is a Schiff base ligand characterized by a 1,3-propanediol backbone functionalized with a hydroxymethyl group and a 2-hydroxy-1-naphthylmethylene substituent. This compound serves as a versatile polydentate ligand in coordination chemistry, particularly in synthesizing polynuclear metal clusters and single-ion magnets (SIMs). Its naphthyl group enables strong π-π interactions and magnetic anisotropy, critical for stabilizing high-spin metal centers and enhancing SIM behavior .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

2-(hydroxymethyl)-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]propane-1,3-diol

InChI

InChI=1S/C15H17NO4/c17-8-15(9-18,10-19)16-7-13-12-4-2-1-3-11(12)5-6-14(13)20/h1-7,17-20H,8-10H2

InChI Key

FCOBRBNHDSNMTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC(CO)(CO)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 2-amino-1,3-propanediol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Schiff Base Ligands with Varied Aromatic Substituents

a. 2-{[(2-Hydroxy-3-methoxyphenyl)methylene]amino}-2-(hydroxymethyl)-1,3-propanediol (LH₄)
  • Structure : Features a 3-methoxy-2-hydroxyphenyl group instead of the naphthyl group.
  • Applications : Used in Co(II)/Co(III) complexes to study SIM behavior. The methoxy group modulates electronic effects, enhancing ligand field strength and stabilizing paramagnetic Co(II) centers .
  • Performance : Exhibits slower magnetic relaxation compared to naphthyl analogs due to reduced steric bulk and weaker π-stacking interactions .
b. H₂L (2-{[(2-Hydroxy-3-methoxyphenyl)methylene]amino}-2-(hydroxymethyl)-1,3-propanediol(2-))
  • Structure : Deprotonated form of LH₄, with a 3-methoxyphenyl group.
  • Applications : Coordinates with transition metals (e.g., Co, Ni) to form low-dimensional magnetic materials.
  • Comparison : The absence of a naphthyl group limits its ability to stabilize high-nuclearity clusters, resulting in smaller Mn₄ or Mn₆ complexes .

Table 1: Structural and Functional Comparison of Schiff Base Ligands

Compound Aromatic Group Key Metal Interactions Magnetic Behavior Reference
Target Compound (Naphthyl) 2-Hydroxy-1-naphthyl Mn(II), Co(II) High-nuclearity clusters (Mn₈, Mn₁₆)
LH₄ (Methoxyphenyl) 3-Methoxy-2-hydroxyphenyl Co(II)/Co(III) SIM behavior with slower relaxation
H₂L 3-Methoxyphenyl Co(II), Ni(I) Low-dimensional magnets

Tris-Based Derivatives

a. 2-Amino-2-(hydroxymethyl)-1,3-propanediol (Tris)
  • Structure: Lacks the Schiff base component, with an amino group replacing the naphthylmethylene moiety.
  • Applications : Widely used as a buffering agent (pH 7–9) and in stabilizing alkali/alkaline earth metal complexes (e.g., Mg²⁺, Ca²⁺) .
  • Stability Constants : Log K values for Tris-M²⁺ complexes range from 1.5 (Mg²⁺) to 2.8 (Ca²⁺), weaker than Schiff base ligands due to simpler coordination sites .
b. BISTRIS (2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol)
  • Structure : Incorporates two hydroxyethyl groups, increasing hydrophilicity.
  • Applications : Buffering in biochemical assays (pH 6.5–9.4) and electrophoresis.
  • Comparison : Higher molecular weight (209.24 g/mol) and pKa (6.46) compared to Tris, offering broader pH utility .

Table 2: Tris Derivatives vs. Target Compound

Property Target Compound (Naphthyl) Tris BISTRIS
Molecular Weight ~300 (estimated) 121.14 209.24
Key Functional Groups Schiff base, naphthyl Amino, hydroxymethyl Hydroxyethyl, hydroxymethyl
Metal Binding Strong (polydentate) Moderate (monodentate) Weak (tertiary amine)
Primary Application Magnetic materials Buffering Buffering, bioseparation

Other Propanediol Derivatives

a. 2-(Hydroxymethyl)-2-(p-tolyloxymethyl)-1,3-propanediol
  • Structure : Contains a p-tolyloxymethyl group.
  • Applications : Used in polymer synthesis and specialty chemicals. Lacks coordination sites for metals, limiting use in magnetism .
b. Polymer with 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
  • Structure : Branched polymer with multiple propanediol units.
  • Applications: Industrial coatings and adhesives. No reported role in coordination chemistry .

Research Findings and Implications

  • Magnetic Performance : The naphthyl group in the target compound enhances magnetic anisotropy, enabling higher blocking temperatures (T_B) in SIMs compared to methoxyphenyl analogs .
  • Synthetic Flexibility : Schiff base ligands with electron-withdrawing groups (e.g., methoxy) favor smaller clusters, while bulky aromatic groups (e.g., naphthyl) promote high-nuclearity assemblies .
  • Industrial Relevance : Tris derivatives dominate biochemical applications, whereas Schiff base ligands are pivotal in advanced materials research .

Biological Activity

2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol is a complex organic compound notable for its unique molecular structure, which includes both hydroxymethyl and naphthyl functionalities. These structural features suggest potential biological activities that can be explored for various applications, particularly in pharmaceuticals and materials science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound may have significant antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its usefulness in developing new antimicrobial agents.
  • Cytotoxic Effects : In vitro studies have indicated that the compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results demonstrated that the compound effectively scavenged free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.

CompoundIC50 (µM)
This compound25
Ascorbic Acid20

This suggests that the compound could be a promising candidate for further development in antioxidant therapies.

Antimicrobial Properties

In a separate investigation, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition of bacterial growth:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings highlight the potential application of this compound in treating bacterial infections.

Cytotoxic Effects

A study assessing the cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in significant cell death:

Cell LineIC50 (µM)
MCF-715
A549 (lung cancer)30

The observed cytotoxicity suggests that this compound may serve as a lead structure for developing new anticancer drugs.

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